

Technical Guide: Spectroscopic and Synthetic Profile of 3-Iodo-8-nitroquinoline

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Compound of Interest

Compound Name: **3-Iodo-8-nitroquinoline**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic data for **3-iodo-8-nitroquinoline**. The information is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require detailed technical information for the synthesis, characterization, and further use of this compound.

Synthesis of 3-Iodo-8-nitroquinoline

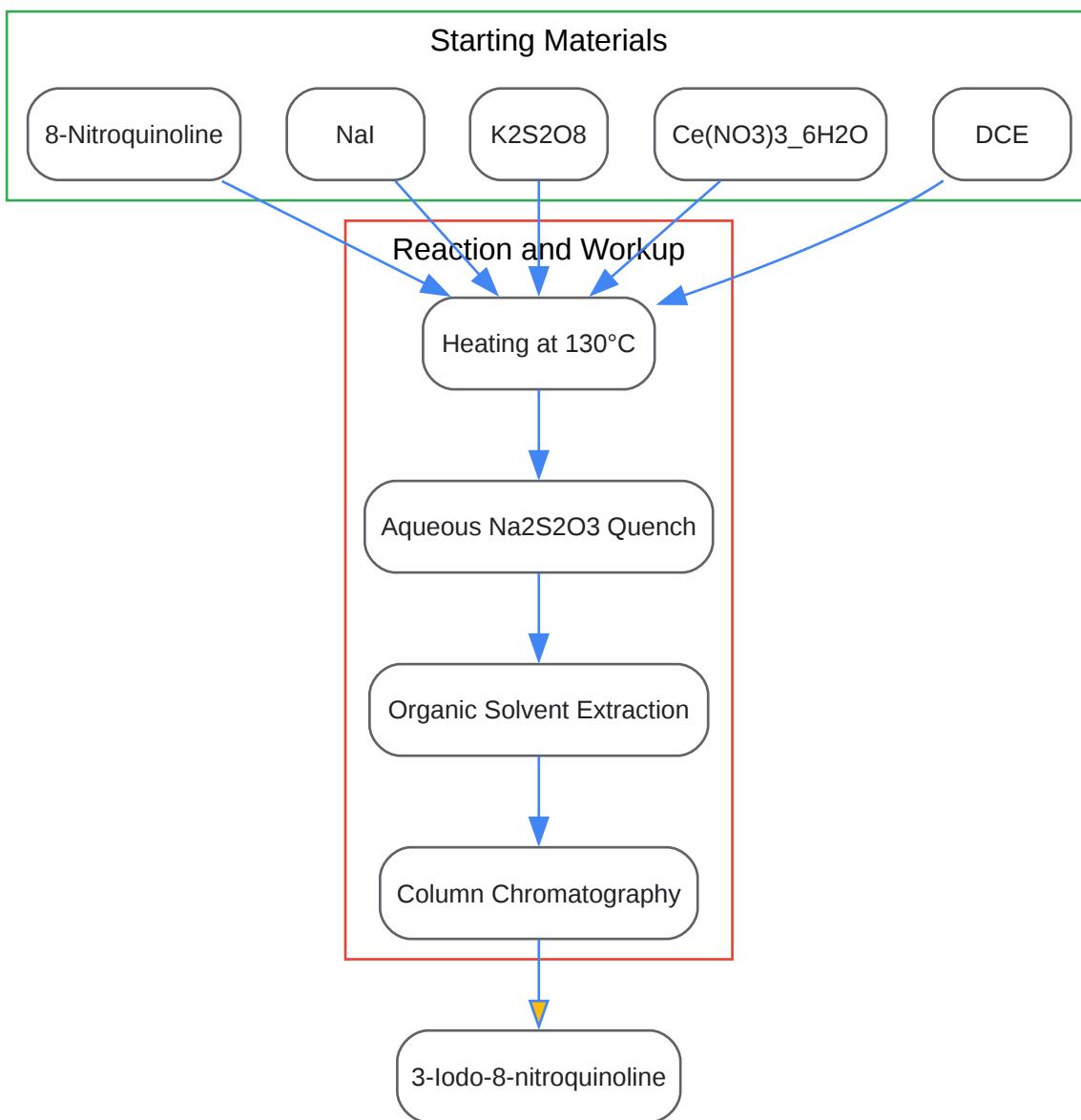
A direct and regioselective C-H iodination at the C3 position of 8-nitroquinoline has been reported, providing an efficient route to **3-iodo-8-nitroquinoline**. The following protocol is adapted from a scalable method described in the literature.[\[1\]](#)

1.1. Experimental Protocol: C3-Iodination of 8-Nitroquinoline[\[1\]](#)

- Materials:
 - 8-Nitroquinoline
 - Sodium Iodide (NaI)
 - Potassium Persulfate (K₂S₂O₈)
 - Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)

- 1,2-Dichloroethane (DCE)
- Procedure:
 - To a solution of 8-nitroquinoline (1.0 equivalent) in 1,2-dichloroethane, add sodium iodide (3.0 equivalents), potassium persulfate (2.0 equivalents), and cerium(III) nitrate hexahydrate (0.2 equivalents).
 - The reaction mixture is heated at 130 °C for the time necessary to ensure complete conversion (reaction progress can be monitored by TLC or GC-MS).
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The mixture is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent such as dichloromethane or ethyl acetate.
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel to afford **3-iodo-8-nitroquinoline**. A 77% yield has been reported for a gram-scale synthesis using this method.[\[1\]](#)

1.2. Synthesis Workflow Diagram



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Caption: Synthesis workflow for **3-iodo-8-nitroquinoline**.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-iodo-8-nitroquinoline** based on characteristic values for the functional groups present and data for structurally related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity
H-2	8.5 - 8.8	Doublet
H-4	8.2 - 8.5	Doublet
H-5	7.8 - 8.1	Multiplet
H-6	7.5 - 7.8	Multiplet
H-7	7.9 - 8.2	Multiplet

¹³ C NMR (Predicted)	Chemical Shift (δ , ppm)
C-2	150 - 155
C-3 (C-I)	90 - 100
C-4	135 - 140
C-4a	125 - 130
C-5	120 - 125
C-6	128 - 132
C-7	122 - 127
C-8 (C-NO ₂)	145 - 150
C-8a	140 - 145

2.2. Infrared (IR) Spectroscopy

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium
NO ₂ Asymmetric Stretch	1520 - 1560	Strong
NO ₂ Symmetric Stretch	1345 - 1385	Strong
Aromatic C=C Stretch	1400 - 1600	Medium-Strong
C=N Stretch (Quinoline)	1500 - 1650	Medium
C-I Stretch	500 - 600	Medium-Weak

2.3. Mass Spectrometry (MS)

Technique	Ion	Calculated m/z
ESI-MS	[M+H] ⁺	300.94686[2]
ESI-MS	[M+Na] ⁺	322.92880[2]

General Experimental Protocols for Spectroscopic Analysis

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:
 - Sample Preparation: Dissolve 5-25 mg of **3-iodo-8-nitroquinoline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]
 - Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically used.
 - Processing: Process the data by applying a Fourier transform to the free induction decay (FID). Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

- ^{13}C NMR:
 - Sample Preparation: Prepare a more concentrated sample, typically 50-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[3]
 - Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .[4][5]
 - Processing: Process the data similarly to the ^1H NMR spectrum, with referencing to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount of solid **3-iodo-8-nitroquinoline** in a volatile organic solvent (e.g., acetone or methylene chloride).[6]
 - Apply a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[6]
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]
- Acquisition:
 - Obtain a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .

3.3. Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:
 - Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]

- Dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with a solvent compatible with ESI-MS (e.g., a mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation).[7][8]
- Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$). The mass analyzer can be set to scan a range that includes the expected molecular ion peak (e.g., m/z 100-500).
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule ($[\text{M}+\text{H}]^+$) and other potential adducts (e.g., $[\text{M}+\text{Na}]^+$).
 - For high-resolution mass spectrometry (HRMS), compare the experimentally determined accurate mass to the calculated theoretical mass to confirm the elemental composition.

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